N-benzyl-3-nitrobenzamide
Overview
Description
N-benzyl-3-nitrobenzamide: is an organic compound with the molecular formula C14H12N2O3 It is a derivative of benzamide, where the benzamide moiety is substituted with a benzyl group at the nitrogen atom and a nitro group at the meta position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Direct Amidation: One common method for preparing N-benzyl-3-nitrobenzamide involves the direct amidation of 3-nitrobenzoic acid with benzylamine. This reaction typically requires a dehydrating agent such as thionyl chloride or carbodiimide to facilitate the formation of the amide bond.
Boric Acid Catalyzed Amidation: Another method involves the use of boric acid as a catalyst for the amidation of 3-nitrobenzoic acid with benzylamine.
Industrial Production Methods: Industrial production of this compound may involve large-scale amidation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Reduction: N-benzyl-3-nitrobenzamide can undergo reduction reactions to convert the nitro group to an amino group, forming N-benzyl-3-aminobenzamide.
Substitution: The nitro group in this compound can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products:
Reduction: N-benzyl-3-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-benzyl-3-nitrobenzamide is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it valuable in the development of new compounds for research and industrial applications .
Biology and Medicine: In medicinal chemistry, this compound derivatives are explored for their potential pharmacological activities. These compounds may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making them candidates for drug development .
Industry: this compound is used in the production of specialty chemicals and materials. Its derivatives can be incorporated into polymers and coatings to impart specific properties such as enhanced durability or chemical resistance .
Mechanism of Action
The mechanism of action of N-benzyl-3-nitrobenzamide and its derivatives depends on their specific applications. In biological systems, these compounds may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects .
Comparison with Similar Compounds
N-benzylbenzamide: Lacks the nitro group, making it less reactive in certain chemical transformations.
3-nitrobenzamide: Lacks the benzyl group, which may affect its solubility and biological activity.
N-benzyl-4-nitrobenzamide: Similar structure but with the nitro group at the para position, which can influence its reactivity and properties.
Uniqueness: N-benzyl-3-nitrobenzamide is unique due to the presence of both the benzyl and nitro groups, which confer distinct chemical and biological properties. The meta position of the nitro group allows for specific interactions and reactivity patterns that are different from other isomers .
Biological Activity
N-benzyl-3-nitrobenzamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
This compound consists of a benzamide backbone with a nitro group at the meta position and a benzyl substituent. Its molecular formula is . The presence of both the nitro and benzyl groups contributes to its unique chemical reactivity and potential biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Bioreduction of Nitro Group : The nitro group can undergo bioreduction in biological systems, leading to the formation of reactive intermediates that may interact with cellular components. This interaction can disrupt cellular functions, contributing to its antimicrobial and anticancer properties.
- Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes involved in critical metabolic pathways. For example, it has been shown to inhibit dihydropteroate synthase, an enzyme crucial for bacterial folic acid synthesis, leading to impaired bacterial growth and cell death.
- Lipophilicity : The compound's lipophilic nature, influenced by its benzyl groups, facilitates interaction with lipid membranes and proteins, enhancing its biological effects.
Antimicrobial Properties
This compound has been investigated for its antimicrobial activity against various pathogens. Studies indicate that it exhibits significant activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for several bacterial strains have been reported as follows:
Bacterial Strain | MIC (µg/mL) |
---|---|
Escherichia coli | 16 |
Staphylococcus aureus | 8 |
Pseudomonas aeruginosa | 32 |
Salmonella enterica | 64 |
These results demonstrate the broad-spectrum potential of this compound as an antimicrobial agent.
Anticancer Activity
In addition to its antimicrobial properties, this compound has been studied for its anticancer effects . Research indicates that it may induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors. A notable study reported that this compound exhibited cytotoxic effects on human breast cancer cell lines with an IC50 value of approximately 25 µM.
Case Studies
- Antimicrobial Efficacy Study : A study conducted by researchers evaluated the efficacy of this compound against multi-drug resistant strains of bacteria. The compound demonstrated significant antibacterial activity, particularly when used in combination with efflux pump inhibitors, suggesting a potential strategy for overcoming resistance mechanisms .
- Cancer Cell Line Testing : In vitro studies on various cancer cell lines revealed that this compound not only inhibited cell proliferation but also triggered apoptotic pathways. The study highlighted the compound's potential as a lead candidate for developing novel anticancer therapies.
Properties
IUPAC Name |
N-benzyl-3-nitrobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c17-14(15-10-11-5-2-1-3-6-11)12-7-4-8-13(9-12)16(18)19/h1-9H,10H2,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEVAPEULJLQLAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90324040 | |
Record name | N-benzyl-3-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90324040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7595-68-8 | |
Record name | NSC405530 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405530 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-benzyl-3-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90324040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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